5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a piperidine ring substituted with a phenylethyl group and an ethyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyrimidine derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it into dihydropyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitutions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A fentanyl analogue with potent analgesic properties.
Uniqueness: 5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structural features, such as the combination of a piperidine ring with a pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-16-13-20-19(21-14-16)23-18-9-11-22(12-10-18)15(2)17-7-5-4-6-8-17/h4-8,13-15,18H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGWFLNJIBHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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